

# Biochemical Activity & Selectivity

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

[Get Quote](#)

**CHIR-124** is a quinolone-based small molecule that functions by specifically binding to the ATP-binding pocket of the Chk1 kinase, preventing its activation [1] [2]. Its high selectivity is a key feature:

- **High Selectivity for Chk1:** It shows approximately **2,000-fold selectivity** for Chk1 over the related kinase Chk2 (IC<sub>50</sub> for Chk2 is 697 nM) [3] [4].
- **Activity Against Other Kinases:** Despite its high selectivity for Chk1, it also potently inhibits other kinases including **FLT3** (IC<sub>50</sub> = 5.8 nM), **PDGFR** (IC<sub>50</sub> = 6.6 nM), and **GSK-3** (IC<sub>50</sub> = 23.3 nM) [3].

## Experimental Research Applications

In research settings, **CHIR-124** is used to study the DNA damage response and as a chemosensitizing agent.

- **Cell Cycle Checkpoint Abrogation:** **CHIR-124** abrogates the DNA damage-induced S and G<sub>2</sub>-M cell cycle checkpoints, pushing cells with damaged DNA into mitosis, which leads to genomic instability and apoptosis (cell death) [2] [5].
- **Chemosensitization:** It exhibits strong synergistic cytotoxicity with **topoisomerase I poisons** (e.g., camptothecin, SN-38, irinotecan) in various human cancer cell lines, such as breast carcinoma (MDA-MB-435) and colon carcinoma [2] [3].
- **Radiosensitization:** **CHIR-124** also acts as a radiosensitizer. Its effect is significantly influenced by the cellular **p53 status**; p53-deficient cells show greater abrogation of the G<sub>2</sub>-M checkpoint and increased mitotic entry after radiation combined with **CHIR-124** treatment [5].

The following diagram illustrates how **CHIR-124** modulates the cellular response to DNA damage, particularly in relation to the p53 status:



[Click to download full resolution via product page](#)

**CHIR-124** inhibits Chk1, abrogating DNA damage-induced cell cycle arrest. This forces damaged cells into mitosis, leading to cell death, an effect enhanced in p53-deficient cells [2] [5].

## In Vitro Experimental Protocol

Below is a summarized methodology for a typical *in vitro* assay used to study **CHIR-124**'s chemosensitization effect, based on the search results [3]:

| Step                | Parameter      | Details                                                                 |
|---------------------|----------------|-------------------------------------------------------------------------|
| 1. Cell Preparation | Cell Lines     | MDA-MB-231, MDA-MB-435, SW-620, COLO 205 (mutant p53).                  |
|                     | Plating        | Plate log-phase cells into 96-well microplates.                         |
| 2. Drug Treatment   | Test Compound  | CHIR-124, serially diluted.                                             |
|                     | Co-treatment   | Camptothecin (Topoisomerase I poison), at six different concentrations. |
|                     | Incubation     | 37°C for 48 hours.                                                      |
| 3. Viability Assay  | Method         | MTS assay.                                                              |
|                     | Measurement    | Absorbance at 490 nm after 3-hour MTS incubation.                       |
| 4. Data Analysis    | Analysis Type  | Isobologram analysis based on Loewe additivity.                         |
|                     | Interpretation | Data points below the additivity line indicate <b>synergy</b> .         |

## Beyond Cancer Research

Interestingly, **CHIR-124** has shown multistage activity against the malaria parasite *Plasmodium falciparum*. This effect is proposed to involve **dual inhibition**: targeting the parasite's Aurora-related kinase 1 (Ark1) and also inhibiting hemozoin formation, a key process in the parasite's digestion of hemoglobin [6].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Chk1 Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
2. CHIR-124, a novel potent inhibitor of Chk1, potentiates the ... [pubmed.ncbi.nlm.nih.gov]
3. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
4. | CHIR - 124 | CHK1 inhibitor | Axon 1636 | Axon Medchem CHIR 124 [axonmedchem.com]
5. Radiosensitization by Chir-124, a selective CHK1 inhibitor [pubmed.ncbi.nlm.nih.gov]
6. The Human Chk1 Inhibitor CHIR-124 Shows Multistage ... [malariada.org]

To cite this document: Smolecule. [Biochemical Activity & Selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548233#chir-124-synthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** info@smolecule.com  
**Web:** www.smolecule.com